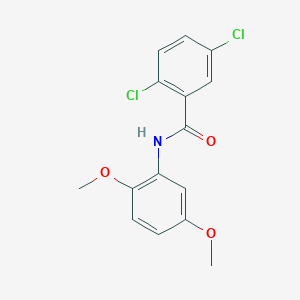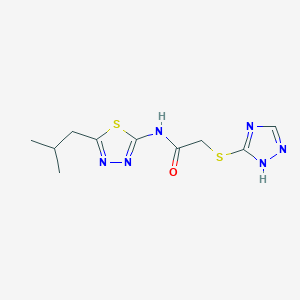
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a piperazine derivative that has been synthesized and studied for its unique properties. The purpose of
科学的研究の応用
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to exhibit potent and selective affinity for the serotonin 5-HT1A receptor, which is a target for many drugs used to treat depression and anxiety disorders. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have potential applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
作用機序
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the 5-HT1A receptor.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the 5-HT1A receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to have a low toxicity profile, which makes it an attractive candidate for further research.
実験室実験の利点と制限
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has a number of advantages for lab experiments. It is a potent and selective ligand for the 5-HT1A receptor, which makes it a valuable tool for studying the function of this receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have a low toxicity profile, which makes it a safe compound to work with. However, 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine. One direction is to further investigate the neuroprotective effects of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine and its potential applications in the treatment of Parkinson's disease. Another direction is to investigate the anxiolytic and antidepressant effects of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine and its potential applications in the treatment of depression and anxiety disorders. Additionally, there is potential for 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine to be used as a tool for studying the function of the 5-HT1A receptor and its role in various physiological and pathological processes.
合成法
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzyl chloride with 2-pyridylmagnesium bromide, followed by the reaction of the resulting compound with piperazine. The synthesis method has been optimized to yield high purity and yield of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine. The purity and yield of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be further improved by using advanced purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-4-3-5-15(18)13(14)12-20-8-10-21(11-9-20)16-6-1-2-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLBHIIBNJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)



![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)
